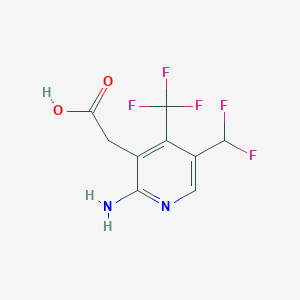
3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzylthio group and a difluoromethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a suitable bromobenzyl halide with a thiol group, forming the bromobenzylthio moiety.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogen exchange reaction using difluoromethyl halides under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromobenzylthio group, potentially leading to the formation of amines or thiols.
Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
Antimicrobial Activity: Due to its unique structure, it may exhibit antimicrobial properties against various pathogens.
Medicine:
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biological targets.
Industry:
Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex chemical compounds.
Mechanism of Action
The mechanism of action of 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
- [(3-Bromobenzyl)thio]acetic acid
Comparison:
- Structural Differences: While these compounds share the bromobenzylthio group, they differ in their core structures (triazole vs. quinazolinone) and additional substituents (difluoromethyl vs. bromophenyl or fluorobenzyl).
- Chemical Properties: The presence of different functional groups and core structures can lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The unique combination of the triazole ring and difluoromethyl group in 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole may confer distinct biological activities compared to similar compounds, making it a valuable compound for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1706453-24-8 |
|---|---|
Molecular Formula |
C10H8BrF2N3S |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8BrF2N3S/c11-7-3-1-2-6(4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16) |
InChI Key |
PDHOBJWEEMBBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)


![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)

![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)
